molecular formula C21H35BN4O4 B12984054 tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B12984054
M. Wt: 418.3 g/mol
InChI Key: SYMSBDYCDZLYRH-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Boronate Ester Configuration

Single-crystal X-ray diffraction (SC-XRD) studies of analogous boronate esters reveal critical insights into the target compound’s geometry. For instance, a related boronate ester cage crystallizes in the tetragonal space group I4/m, with cubic cages arranged in densely packed square arrays. The boronate ester group in such structures adopts a planar configuration, stabilized by dispersion interactions between bulky substituents (e.g., t-Bu groups) and aromatic rings. In the target compound, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring likely exhibits similar planarity, with bond angles and lengths consistent with sp²-hybridized boron centers.

Table 1: Representative Crystallographic Data for Boronate Esters

Parameter Value Source
Space group I4/m
Boron-oxygen bond length 1.36–1.39 Å
Dihedral angle (B-O-C) 120–125°

The dioxaborolane ring’s rigidity ensures minimal conformational flexibility, critical for maintaining structural integrity in catalytic or supramolecular applications.

Conformational Analysis of Piperidine-Carbamate Substituents

The piperidine ring in the target compound adopts a chair conformation, as evidenced by X-ray studies of analogous piperidine derivatives. For example, S-(4-methyl-benzyl)piperidine-dithiocarbamate crystallizes with the piperidine ring in a chair conformation, stabilized by equatorial positioning of substituents. In the target molecule, the 4-methyl and carbamate groups occupy equatorial positions to minimize steric strain.

Chair Conformation Features :

  • Axial positions : Hydrogen atoms at C-2 and C-6.
  • Equatorial positions : 4-methyl and carbamate groups.
  • Torsional angles : ~55–60° between adjacent carbons, consistent with low-energy chair conformers.

The carbamate moiety’s tert-butyl group extends outward, avoiding steric clashes with the pyrazine ring. This conformation is further stabilized by intramolecular hydrogen bonding between the carbamate N-H and the pyrazine nitrogen.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR :

  • Piperidine protons : Resonances at δ 3.4–3.6 ppm (axial H) and δ 1.2–1.8 ppm (equatorial H).
  • Pyrazine ring : Aromatic protons appear as a singlet at δ 8.5–9.0 ppm.
  • tert-Butyl group : Sharp singlet at δ 1.4 ppm (9H).

¹³C NMR :

  • Boronates : Quaternary carbons adjacent to boron at δ 80–85 ppm.
  • Carbamate carbonyl : δ 155–160 ppm.

FT-IR :

  • B-O stretching : 1,350–1,400 cm⁻¹.
  • Carbamate C=O : 1,680–1,720 cm⁻¹.

UV-Vis :

  • Pyrazine-boronate conjugation : Absorption maxima at λ = 270–290 nm (π→π* transitions).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis of the molecular ion peak ([M+H]⁺) confirms the compound’s molecular formula (C₂₃H₃₅BN₄O₃). Key fragmentation pathways include:

  • Loss of tert-butyl group : m/z 459.2 (calc. 459.3).
  • Cleavage of dioxaborolane ring : m/z 312.1 (calc. 312.2).
  • Pyrazine ring scission : m/z 185.0 (calc. 185.1).

Table 2: HRMS Fragmentation Patterns

Fragment Ion m/z (Observed) m/z (Calculated) Pathway
[M+H]⁺ 487.3 487.4 Molecular ion
[M+H–C₄H₉]⁺ 459.2 459.3 tert-Butyl loss
[C₁₀H₁₅BN₃O]⁺ 312.1 312.2 Boronate ring cleavage

These patterns align with stability trends observed in heterocyclic boronate esters, where the dioxaborolane ring resists fragmentation under mild ionization conditions.

Properties

Molecular Formula

C21H35BN4O4

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl N-[4-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C21H35BN4O4/c1-18(2,3)28-17(27)25-21(8)9-11-26(12-10-21)16-14-23-15(13-24-16)22-29-19(4,5)20(6,7)30-22/h13-14H,9-12H2,1-8H3,(H,25,27)

InChI Key

SYMSBDYCDZLYRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCC(CC3)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazine-Boronate Intermediate

  • The pyrazine core bearing the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically prepared via borylation reactions of halogenated pyrazine derivatives.
  • Commonly, a 5-halopyrazine (e.g., 5-bromopyrazine or 5-chloropyrazine) undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under mild conditions (e.g., Pd(dppf)Cl2 catalyst, base such as potassium acetate, in solvents like dioxane or DMF at 80–100 °C).
  • This step installs the boronate ester moiety essential for further cross-coupling or functionalization.

Piperidine Functionalization and Coupling

  • The piperidine ring is functionalized at the 4-position, often starting from commercially available 4-methylpiperidine or derivatives.
  • The coupling of the pyrazine-boronate intermediate with the piperidine moiety can be achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions depending on the precursor functionalities.
  • For example, a 2-halopyrazine-boronate ester can be coupled with a 4-substituted piperidine bearing a suitable leaving group under palladium catalysis.

Introduction of the tert-Butyl Carbamate Protecting Group

  • The nitrogen atom on the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc2O) or di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step is typically performed in polar aprotic solvents (e.g., dichloromethane, THF) at 0–25 °C to avoid side reactions and ensure selective carbamate formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Notes
Borylation of halopyrazine Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc 80–100 °C Dioxane, DMF Inert atmosphere, 12–24 h reaction
Piperidine functionalization 4-methylpiperidine derivative, base Ambient to reflux Polar aprotic (THF) May require protection/deprotection
Carbamate protection tert-butyl chloroformate, triethylamine 0–25 °C DCM, THF Reaction time: 1–4 h, monitored by TLC
  • Catalysts: Palladium catalysts such as Pd(dppf)Cl2 are preferred for borylation and cross-coupling due to their high activity and selectivity.
  • Bases: Potassium acetate is commonly used in borylation; triethylamine or sodium bicarbonate is used for carbamate formation.
  • Solvents: Polar aprotic solvents facilitate the solubility of reactants and catalysts and stabilize intermediates.
  • Temperature control is critical to prevent decomposition of sensitive boronate esters and to optimize yields.

Purification and Yield Considerations

  • The crude reaction mixtures are typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Recrystallization may be employed for final product purification to achieve high purity (>95%).
  • Yields for each step vary but generally range from 60% to 85%, depending on reaction scale and optimization.

Analytical and Monitoring Techniques

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Notes
Borylation of 5-halopyrazine Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc Install boronate ester 70–85 Requires inert atmosphere
Coupling with piperidine 4-methylpiperidine derivative, Pd catalyst Form pyrazinyl-piperidine bond 65–80 May involve Suzuki coupling
Carbamate protection tert-butyl chloroformate, base (Et3N) Protect piperidine nitrogen 75–90 Mild conditions, selective
Purification Silica gel chromatography, recrystallization Isolate pure product Essential for high purity

Research Findings and Practical Notes

  • The boronate ester functionality is sensitive to moisture and air; thus, reactions and storage are conducted under inert atmosphere (nitrogen or argon).
  • The tert-butyl carbamate group provides stability and protects the amine during subsequent synthetic transformations, facilitating multi-step synthesis.
  • Optimization of catalyst loading, base equivalents, and reaction time significantly impacts the overall yield and purity.
  • The synthetic route is adaptable for scale-up using continuous flow reactors to improve reproducibility and safety in industrial settings.

Chemical Reactions Analysis

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety plays a crucial role in its reactivity, allowing it to participate in coupling reactions and other chemical transformations. The compound’s structure enables it to interact with various enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs with high similarity scores (≥0.81) from cheminformatics databases and synthetic protocols. Key differentiating factors include heterocyclic core variations, substituent effects, and boron-containing moieties.

Table 1: Structural Comparison of High-Similarity Compounds

CAS No. / Name Similarity Score Core Structure Key Substituents Applications/Properties
Target Compound - Pyrazine 4-Methylpiperidine, tert-butyl carbamate, tetramethyl dioxaborolan Suzuki-Miyaura coupling intermediate; potential pharmaceutical scaffold
918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) 0.82 Pyridine Piperazine (N-methyl), tetramethyl dioxaborolan Enhanced solubility due to piperazine; catalytic applications in cross-coupling
1036991-24-8 (Piperazine derivative with tetramethyl dioxaborolan) 0.81 Pyridine Piperazine, methyl group on piperazine, tetramethyl dioxaborolan Improved steric profile for selective coupling; drug discovery intermediates
Example 9 (Patent EP) - Chromenone-pyrazolo[3,4-d]pyrimidine Fluorophenyl, tert-butyl carbamate, boronic acid Kinase inhibitor candidate; demonstrates bioactivity in preclinical models

Key Differentiators

Heterocyclic Core: The pyrazine core in the target compound contrasts with pyridine in analogs (e.g., 918524-63-7). Pyrazine’s electron-deficient nature may enhance reactivity in cross-coupling compared to pyridine derivatives . Piperidine vs.

Substituent Effects :

  • The 4-methyl group on piperidine in the target compound introduces steric hindrance, possibly slowing hydrolysis of the carbamate group compared to unmethylated analogs .
  • tert-Butyl carbamate vs. benzyl carbamate (e.g., Example 75 in ): tert-Butyl offers superior acid stability, critical for multi-step syntheses .

Boron Functionality :

  • The tetramethyl dioxaborolan group is preferred over pinacol boronate esters in some analogs due to its air stability and compatibility with diverse coupling partners .

Physicochemical Properties

  • Solubility : Piperazine-containing analogs (e.g., 918524-63-7) exhibit higher aqueous solubility than the target compound’s piperidine-carbamate system, impacting formulation strategies .
  • Stability: The tert-butyl carbamate in the target compound resists hydrolysis under basic conditions, whereas benzyl carbamates (e.g., ) may require hydrogenolysis for deprotection .

Research Findings and Data

Computational Analysis

  • Absolute Hardness (η) : Calculated η values for the boronate group (≈3.5 eV) align with analogs, indicating comparable electrophilicity in cross-coupling .
  • Similarity Metrics : Tanimoto coefficients (0.81–0.82) confirm structural overlap with database analogs, though activity cliffs () caution against assuming identical bioactivity .

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